chromeno[4,3-b]quinolin-6-one
Description
Chromeno[4,3-b]quinolin-6-one is a fused heterocyclic compound comprising a coumarin (chromene) moiety fused with a quinoline system at specific positions. This scaffold has garnered significant attention due to its structural complexity and diverse biological activities, including antimicrobial , anticancer , and enzyme inhibitory properties . The compound is synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, aldehydes, and amines, often catalyzed by recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂@CPS-supported SO₃H-tryptamine) or green solvents like halloysite nanoclay under solvent-free conditions . Derivatives such as 9-methoxy-6H-chromeno[4,3-b]quinolin-6-one (C₁₇H₁₁NO₃, m/z 277.28) exhibit distinct spectral properties (e.g., ¹H NMR peaks at δ 2.42 for methyl groups) .
Properties
CAS No. |
5100-81-2 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
InChI Key |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6H-1Benzopyrano[4,3-b]quinolin-6-one involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another method utilizes ultrasound-mediated, catalyst-free conditions to achieve the synthesis . The reaction typically proceeds through a condensation mechanism, forming the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6H-1Benzopyrano[4,3-b]quinolin-6-one are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyranoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6H-1
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one exerts its effects involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . This inhibition leads to changes in mitochondrial membrane potential, inducing apoptosis in cancer cells. The compound also causes chromosomal DNA fragmentation at submicromolar concentrations, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno[4,3-b]quinolin-6-one belongs to a broader class of fused heterocycles. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Spirocyclic variants (e.g., 7-amine-spiro derivatives) introduce conformational rigidity, enhancing target selectivity in enzyme inhibition .
Synthetic Efficiency: this compound synthesis benefits from recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂@CPS), achieving yields >70% . In contrast, phenanthroline derivatives require microwave assistance but avoid catalysts entirely . Green methods (e.g., halloysite nanoclay) reduce environmental impact compared to copper-catalyzed naphthyridin-6-ones .
Biological Performance: Chromeno[4,3-b][1,5]naphthyridin-6-ones show superior Topo I inhibition (IC₅₀ <1 μM) and cytotoxicity (A549 IC₅₀: 1.03 μM) over parent chromenoquinolinones . Antimicrobial activity is more pronounced in SO₃H-tryptamine-supported derivatives, likely due to enhanced bioavailability from sulfonic acid groups .
Catalytic Systems: Magnetic nanocatalysts (Fe₃O₄-based) dominate chromenoquinolin-6-one synthesis, enabling easy recovery and reuse . Aqueous or solvent-free conditions (e.g., TEBAC in water , halloysite clay ) align with green chemistry principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
